Idelalisib is a first-in-class, orally bioavailable, and highly selective reversible inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. For procurement professionals and principal investigators, its primary value lies in its extreme selectivity profile (p110δ IC50 = 2.5 to 19 nM) compared to other class I PI3K isoforms, allowing for the precise isolation of B-cell signaling pathways without the off-target toxicity associated with earlier pan-PI3K inhibitors [1]. Unlike rudimentary tool compounds that suffer from poor aqueous stability or require intravenous formulation, Idelalisib provides a stable, highly reproducible baseline for both in vitro biochemical assays and complex in vivo pharmacokinetic modeling.
Substituting Idelalisib with generic pan-PI3K inhibitors (such as Wortmannin or Copanlisib) or dual-isoform inhibitors (such as Duvelisib) fundamentally compromises assay integrity when studying PI3Kδ-specific mechanisms. Pan-inhibitors indiscriminately suppress α, β, and γ isoforms, introducing confounding variables and off-target cellular toxicity that mask δ-specific B-cell receptor (BCR) signaling . Furthermore, while dual inhibitors like Duvelisib are potent, their simultaneous inhibition of PI3Kγ directly interferes with T-cell and macrophage functional assays, making them unsuitable for researchers needing to isolate B-lymphocyte pathways exclusively. Additionally, the irreversible covalent binding of early-generation generic substitutes like Wortmannin prevents their use in transient inhibition or washout workflows, forcing buyers to procure Idelalisib for reversible, high-fidelity assay control [1].
When isolating PI3K signaling, the choice between a selective inhibitor and a dual inhibitor dictates the purity of the biological response. In standard biochemical kinase assays, Idelalisib demonstrates an IC50 of 19 nM for PI3Kδ and 2100 nM for PI3Kγ, achieving >110-fold selectivity for the delta isoform [1]. In contrast, Duvelisib acts as a dual PI3Kδ/γ inhibitor with comparable low-nanomolar potency against both targets [2]. Procuring Idelalisib is therefore mandatory for workflows requiring strict separation of δ-driven B-cell activity from γ-driven T-cell activity.
| Evidence Dimension | Isoform Selectivity (PI3Kδ vs. PI3Kγ) |
| Target Compound Data | Idelalisib: PI3Kδ IC50 = 19 nM; PI3Kγ IC50 = 2100 nM (>110-fold selectivity) |
| Comparator Or Baseline | Duvelisib: Dual PI3Kδ/γ inhibitor (potent against both isoforms) |
| Quantified Difference | Idelalisib provides >100-fold selectivity for δ over γ, preventing T-cell pathway interference. |
| Conditions | In vitro biochemical kinase assays (2x Km ATP) |
This selectivity is critical for researchers who must avoid confounding variables from PI3Kγ suppression when studying B-cell specific malignancies or immune responses.
Laboratory workflow flexibility is heavily dependent on the binding kinetics of the procured inhibitor. Idelalisib binds reversibly to the ATP-binding pocket of PI3Kδ. In dilution experiments, enzyme activity is rapidly recovered following a 1:100 dilution of the Idelalisib-enzyme complex [1]. Conversely, the legacy baseline compound Wortmannin binds covalently and irreversibly, resulting in 0% activity recovery upon dilution [1]. This fundamental difference in handling and processability allows Idelalisib to be utilized in transient inhibition and washout assays where Wortmannin would permanently deactivate the target.
| Evidence Dimension | Binding Reversibility and Assay Recovery |
| Target Compound Data | Idelalisib: Reversible ATP-competitive binding; rapid enzyme activity recovery upon 1:100 dilution |
| Comparator Or Baseline | Wortmannin: Irreversible covalent binding; 0% activity recovery upon dilution |
| Quantified Difference | Idelalisib enables complete functional recovery post-washout, whereas Wortmannin permanently destroys enzyme activity. |
| Conditions | In vitro dilution assays and surface plasmon resonance (SPR) |
Reversible binding is a strict procurement requirement for dynamic time-course studies, washout experiments, and assays requiring transient target suppression.
For in vivo modeling and formulation development, a compound's metabolic profile dictates its processability in combination therapies. Idelalisib is a strong, mechanism-based inhibitor of CYP3A4, demonstrating an IC50 of approximately 3.1 µM and a KI of 0.18 µM [1]. When compared to standard PI3K tool compounds that lack significant CYP interaction, Idelalisib's specific metabolic profile requires precise formulation adjustments. Co-administration with CYP3A4 substrates or inhibitors (e.g., ketoconazole) significantly alters its AUC and Cmax [2]. Procurement teams must account for this when designing complex in vivo drug-drug interaction (DDI) models.
| Evidence Dimension | CYP3A4 Interaction and DMPK Profiling |
| Target Compound Data | Idelalisib: Strong mechanism-based CYP3A4 inhibitor (IC50 = 3.1 µM, KI = 0.18 µM) |
| Comparator Or Baseline | Standard non-interacting PI3K inhibitors: Negligible CYP3A4 mechanism-based inhibition |
| Quantified Difference | Idelalisib actively modulates CYP3A4 clearance pathways, fundamentally altering combination therapy pharmacokinetics. |
| Conditions | In vitro human hepatocyte models and CYP450 probe assays (midazolam substrate) |
Understanding and leveraging this CYP3A4 inhibition profile is essential for toxicologists and pharmacologists designing safe, reproducible in vivo combination therapy models.
Because Idelalisib possesses >100-fold selectivity for PI3Kδ over PI3Kγ, it is the optimal procurement choice for in vitro assays designed to isolate BCR signaling [1]. Unlike dual inhibitors (e.g., Duvelisib) which confound data by simultaneously suppressing T-cell and macrophage pathways, Idelalisib ensures that downstream readouts (such as AKT phosphorylation) are strictly δ-isoform dependent.
Due to its reversible, ATP-competitive binding kinetics, Idelalisib is highly suited for dynamic time-course studies and washout experiments [2]. Laboratories transitioning away from irreversible legacy compounds like Wortmannin rely on Idelalisib to transiently suppress PI3Kδ activity and subsequently measure the rate of functional recovery upon compound dilution.
Idelalisib's status as a strong mechanism-based inhibitor of CYP3A4 makes it a critical reference compound for in vivo pharmacokinetic modeling [3]. Industrial pharmacologists procure Idelalisib specifically to test formulation compatibility and evaluate drug-drug interactions when designing combination therapies involving other CYP3A4-metabolized oncology agents.
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